Bz-D-Arg-pNA HCl

描述

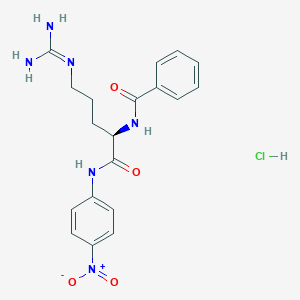

Bz-D-Arg-pNA HCl (Nα-Benzoyl-D-Arginine-4-Nitroanilide Hydrochloride) is a synthetic chromogenic substrate widely used in enzymatic assays. Its structure comprises a benzoyl group (Bz) attached to the D-arginine residue, linked to a para-nitroaniline (pNA) moiety. The release of pNA upon enzymatic cleavage allows spectrophotometric detection at 405 nm, making it valuable for studying protease activity. Unlike its L-isomer, the D-configuration renders it resistant to proteases that exhibit stereospecificity for L-amino acids, enabling its use as a negative control in enzymatic specificity studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of amides, such as Bz-D-Arg-pNA HCl, is extremely important given the ubiquitous presence of this motif in biological systems and the pharmaceutical industry . Greener routes to this motif have long been a vital research goal . The preparation of this compound typically involves the reaction of appropriate amines and carboxylic acids under specific conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been highlighted as a promising method for the preparation of amides, offering more sustainable and efficient routes .

化学反应分析

Enzymatic Hydrolysis by Proteases

Bz-D-Arg-pNA HCl is cleaved by proteases at the peptide bond between the arginine residue and the p-nitroaniline (pNA) group, releasing free pNA, which is detectable spectrophotometrically at 405 nm. This reaction is critical for quantifying enzyme activity.

Key Enzymes and Reaction Parameters

- Steric Specificity : The D-arginine configuration in this compound renders it resistant to hydrolysis by trypsin, which typically targets L-arginine residues. Instead, it acts as a competitive inhibitor of trypsin (Ki ~ 0.5 μM, estimated from inhibition curves) .

- Chymotrypsin Activity : While this compound is not a substrate for chymotrypsin, related compounds like Bz-Tyr-pNA are cleaved, highlighting the enzyme’s preference for aromatic residues .

Competitive Inhibition Mechanism

This compound binds to the active site of trypsin without undergoing hydrolysis, competing with natural substrates. This inhibition is reversible and structure-dependent:

- Structural Basis : The D-arginine stereoisomer disrupts optimal alignment with trypsin’s catalytic triad (Ser195, His57, Asp102), preventing hydrolysis .

- Application in Assays : Used to differentiate between trypsin and chymotrypsin activities in enzyme preparations .

Reaction Conditions and Optimization

- pH Dependence : Maximum trypsin activity occurs at pH 8.0 (100 mM Tris-HCl buffer), while cathepsin B prefers acidic conditions (pH 5.5) .

- Temperature Sensitivity : Reactions are typically conducted at 25–37°C, with thermal stability varying by enzyme (e.g., Streptomyces erythraeus trypsin retains >80% activity at 50°C) .

Comparative Reactivity of Analogues

| Compound | Enzymatic Target | Reactivity (vs. This compound) |

|---|---|---|

| Bz-L-Arg-pNA HCl | Trypsin, plasmin | Higher hydrolysis rate (L-form) |

| Bz-Pro-Phe-Arg-pNA | Thrombin | 10x faster cleavage |

| Z-Val-Gly-Arg-pNA | Factor Xa | Specific for coagulation enzymes |

Limitations and Challenges

科学研究应用

Scientific Research Applications

-

Protease Activity Measurement :

- Bz-D-Arg-pNA HCl is commonly used as a substrate for measuring trypsin-like activity in various biological assays. The hydrolysis of this compound releases p-nitroaniline, which can be quantitatively measured using UV/Vis spectrophotometry at 405 nm . This property makes it an essential tool in proteomics for assessing enzyme activity.

-

Enzyme Inhibition Studies :

- The compound serves as a model substrate for studying the inhibition mechanisms of serine proteases. For instance, studies have demonstrated that Bz-D-Arg-pNA can be effectively used to evaluate the inhibitory effects of various compounds on trypsin activity, providing insights into drug design and therapeutic applications .

-

Thrombin Inhibition Research :

- Bz-D-Arg-pNA is also involved in thrombin inhibition studies, where its hydrolysis rate can indicate the effectiveness of thrombin inhibitors. Research has shown that when used alongside various inhibitors, the compound helps elucidate the selectivity and potency of these agents against thrombin compared to other proteases like plasmin .

Case Study 1: Protease Activity in Food Science

In a study examining the activity of technical enzyme preparations (TEPs), Bz-D-Arg-pNA was employed to measure endopeptidase activities. The results indicated significant variations in enzyme activities across different TEPs, highlighting the utility of Bz-D-Arg-pNA as a reliable substrate for profiling proteolytic activities .

Case Study 2: Thrombin Selectivity

Another investigation focused on the selectivity of a novel thrombin inhibitor using Bz-D-Arg-pNA as a substrate. The study found that the inhibitor exhibited over 30,000 times greater selectivity for thrombin than for plasmin, demonstrating the effectiveness of Bz-D-Arg-pNA in distinguishing between different proteolytic pathways .

Data Table: Comparative Analysis of Substrates

| Substrate | Enzyme Target | Release Rate (p-nitroaniline) | Application |

|---|---|---|---|

| Benzoyl-D-arginine pNA | Trypsin | Measured via UV/Vis | Protease activity assays |

| Benzoyl-Lysine pNA | Chymotrypsin | Measured via UV/Vis | Protease specificity studies |

| Benzoyl-Phe-Val-Arg-pNA | Thrombin | Measured via UV/Vis | Thrombin inhibition research |

作用机制

The mechanism by which Bz-D-Arg-pNA HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Structural and Functional Differences

The table below highlights key differences between Bz-D-Arg-pNA HCl and related substrates:

*Note: Solubility data for this compound is inferred from its L-isomer due to structural similarity.

Enzymatic Specificity and Research Findings

- This compound :

- Bz-L-Arg-pNA HCl :

- Bz-Phe-Val-Arg-pNA HCl :

- Glutaryl-Gly-Arg-AMC: Fluorogenic substrate with higher sensitivity than pNA-based compounds. Detects thrombin activity at lower concentrations (nanomolar range) .

Solubility and Stability

- Bz-L-Arg-pNA HCl exhibits high solubility in DMSO (100 mg/mL), facilitating stock solution preparation.

- Bz-Phe-Val-Arg-pNA HCl dissolves in methanol (10 mg/mL), producing a yellow solution. Its extended peptide chain (Phe-Val-Arg) increases hydrophobicity, reducing water compatibility compared to shorter substrates .

Critical Notes

Stereochemistry Matters : Confirm the D- or L-configuration when ordering, as enzymatic activity assays depend on stereospecific recognition.

Solubility Limitations: Pre-dissolve pNA substrates in DMSO/methanol before buffer dilution to avoid precipitation.

Safety Precautions : Compounds like Bz-Phe-Val-Arg-pNA HCl require PPE (gloves, N95 respirators) due to irritant properties .

生物活性

Bz-D-Arg-pNA HCl (N-Benzoyl-D-arginine 4-nitroanilide hydrochloride) is a synthetic compound primarily recognized for its role as a substrate and inhibitor in biochemical assays, particularly those involving proteolytic enzymes. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Target Enzymes

this compound is a competitive inhibitor of several serine proteases, notably trypsin. This compound binds to the active site of trypsin, preventing substrate access and thereby inhibiting its enzymatic activity. Other enzymes affected include papain, acrosin, and plasmin.

Biochemical Pathways

The inhibition of trypsin by this compound disrupts proteolytic pathways crucial for protein digestion and various physiological processes. The compound's effectiveness can be influenced by environmental factors such as pH and temperature, which affect enzyme stability and activity.

Research Applications

This compound serves multiple functions in scientific research:

- Enzyme Kinetics : It is commonly used to study the kinetics of arginine-specific enzymes. For instance, kinetic parameters such as and can be determined using this compound as a substrate in various concentrations .

- Substrate for Proteases : It acts as a substrate for assessing the activity of aminopeptidases and other proteolytic enzymes. The cleavage of the compound releases p-nitroaniline, which can be quantitatively measured .

Case Studies

-

Kinetic Studies with Arginine Aminopeptidase

A study investigated the kinetic properties of extracellular arginine aminopeptidase from Streptococcus gordonii using this compound as a substrate. The enzyme exhibited optimal activity at pH 7.8 and 37°C, with kinetic values obtained through hyperbolic regression analysis revealing insights into enzyme specificity and efficiency . -

Comparison with Other Substrates

Research comparing this compound with other substrates demonstrated its utility in distinguishing enzyme activities. For example, when used alongside Z-Arg-Arg-pNA, differential responses were observed, highlighting its specificity for certain proteases .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Structure | C₁₉H₂₃ClN₆O₄ |

| Molecular Weight | 434.88 g/mol |

| CAS Number | 21653-41-8 |

| Inhibition Type | Competitive inhibitor of trypsin |

| Kinetic Parameters (Example) | : 200 nmol/min; : 50 µM |

| Optimal pH for Activity | 7.8 |

| Temperature for Activity | 37°C |

常见问题

Basic Research Questions

Q. How is Bz-D-Arg-pNA HCl used to determine enzyme activity in protease assays?

this compound acts as a chromogenic substrate, releasing 4-nitroaniline (pNA) upon hydrolysis by proteases like trypsin or thrombin. The enzymatic activity is quantified by measuring the increase in absorbance at 405 nm (pNA’s absorption maximum) using a spectrophotometer. Ensure reaction buffers (e.g., PBS or Tris-HCl) maintain optimal pH and ionic strength for the target enzyme. Include controls (e.g., substrate-only and enzyme-only) to account for background signals .

Q. What experimental protocols are recommended for handling and storing this compound?

Store the compound in a desiccator at -20°C to prevent moisture-induced degradation. Prepare fresh working solutions in deionized water or DMSO (depending on solubility) and avoid repeated freeze-thaw cycles. Validate substrate stability via pre-experiment kinetic assays to confirm minimal autohydrolysis .

Q. How can substrate specificity of an enzyme toward this compound be confirmed?

Perform competitive inhibition assays using known inhibitors (e.g., aprotinin for trypsin) or alternative substrates (e.g., Z-D-Arg-Gly-Arg-pNA for thrombin). A ≥50% reduction in hydrolysis rate with inhibitors confirms specificity. Compare kinetic parameters (e.g., Km and Vmax) across substrates to assess selectivity .

Advanced Research Questions

Q. How do buffer composition and deuterium isotope effects influence the kinetic analysis of this compound hydrolysis?

Buffer deuteration can alter enzyme-substrate binding and transition-state stabilization. For example, in Factor Xa studies, deuterated buffers reduced k3 (catalytic rate constant) by 68%, highlighting proton transfer as a rate-limiting step. Use software like DYNAFIT to model pH- and isotope-dependent kinetic parameters, ensuring buffer conditions match physiological or experimental targets .

Q. What strategies resolve contradictions in reported kinetic data for this compound across studies?

Discrepancies often arise from differences in enzyme purity, substrate lot variability, or assay conditions. Validate methods by:

- Replicating experiments with standardized reagents (e.g., NIST-traceable enzymes).

- Performing Michaelis-Menten analysis under identical pH, temperature, and ionic strength.

- Cross-referencing with orthogonal techniques like fluorogenic substrates or HPLC-based product quantification .

Q. How can this compound be integrated into multiplex assays for studying protease cascades (e.g., coagulation pathways)?

Design time-resolved assays using this compound alongside fluorogenic substrates (e.g., Glutaryl-Gly-Arg-AMC) to monitor multiple protease activities simultaneously. Optimize wavelengths and quenchers to avoid spectral overlap. For example, thrombin activity (405 nm) and Factor Xa activity (380 nm excitation/460 nm emission) can be tracked in parallel .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data from this compound assays?

Use global fitting algorithms (e.g., in GraphPad Prism or KinTek Explorer) to model complex mechanisms like substrate inhibition or allosteric modulation. Apply Akaike information criterion (AIC) analysis to compare competing kinetic models and identify the most statistically robust interpretation .

Q. Methodological Best Practices

Q. How to ensure reproducibility of this compound-based assays in academic research?

- Document detailed experimental conditions (e.g., buffer pH, substrate concentration, enzyme source) in supplemental materials.

- Share raw absorbance/time data and analysis scripts via repositories like Zenodo or Figshare.

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What validation steps are critical when adapting this compound assays to high-throughput screening (HTS) platforms?

- Perform Z’-factor analysis to confirm assay robustness (Z’ > 0.5 indicates suitability for HTS).

- Test plate uniformity and edge effects using positive/negative controls in all wells.

- Optimize substrate concentration to avoid signal saturation in microplate readers .

Q. Literature and Data Management

Q. How to critically evaluate primary literature on this compound applications?

Prioritize studies published in peer-reviewed journals (e.g., Analytical Chemistry) that provide full experimental details, raw data, and statistical analysis. Cross-check kinetic parameters against databases like BRENDA or PubChem. Avoid sources lacking methodological transparency or using unvalidated commercial substrates .

Q. What tools facilitate efficient citation management for this compound-related research?

Use reference managers (e.g., EndNote or Zotero) with integrated PubMed/Google Scholar search functions. Enable auto-citation formatting in APA or ACS style for manuscripts. Verify CAS registry numbers (e.g., 40127-26-2 for Ac-Arg-pNA HCl) to avoid compound misidentification .

属性

IUPAC Name |

N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKFPFLXFNAON-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。